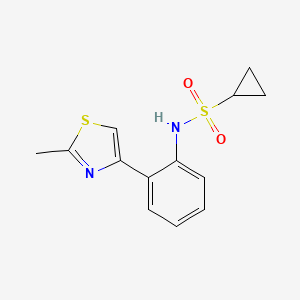

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of anticancer drug development .

準備方法

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2.1. Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides. For example:

R-SO2NH2+R’-X→R-SO2NHR’+HX

This reaction is often used to form amide derivatives or alkylated sulfonamides.

2.2. Hydrolysis

Sulfonamides are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids:

R-SO2NH2+H2O→R-SO3H+NH3

This reaction is critical in understanding the compound’s stability in physiological environments.

2.3. Thiazole Ring Reactivity

The 2-methylthiazol-4-yl moiety can participate in:

-

Electrophilic substitution : Substitution at the 4-position due to the activating effect of the methyl group.

-

Cross-coupling reactions : Suzuki or Heck coupling to introduce additional functional groups .

3.1. Enzyme Inhibition

Sulfonamides like this compound often act as enzyme inhibitors by mimicking substrates or stabilizing transition states. For example:

-

Glucokinase regulatory protein (GKRP) modulation : Sulfonamides may interfere with GKRP-GK interactions, affecting glucose metabolism .

-

CTPS inhibition : CTP synthase inhibition has been observed in related sulfonamide derivatives, impacting nucleotide biosynthesis .

Table 2: Biological Activity of Related Sulfonamides

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Thiazole-sulfonamides | Trypanocidal enzymes | IC₅₀ = 0.42–0.80 μM | |

| Benzothiophene-sulfonamides | GKRP | IC₅₀ = 3.6 nM |

3.2. Structural Modifications

Derivatives of this compound can be synthesized by altering substituents on the thiazole or sulfonamide groups. For example:

科学的研究の応用

Anticancer Activity

Mechanism of Action

The compound has been studied for its ability to inhibit the enzyme cytidine triphosphate synthase 1 (CTPS1), which plays a crucial role in nucleotide synthesis and is often overexpressed in cancer cells. By inhibiting CTPS1, N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide may reduce the proliferation of T-cells and B-cells, which is beneficial in the context of certain cancers and autoimmune diseases .

Case Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods included MTT assays to assess cell viability and caspase-3 activation assays to measure apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 10 | Apoptosis induction |

| 6g | C6 | 15 | Apoptosis induction |

Immune Modulation

Therapeutic Potential

this compound has been identified as a potential immunomodulator. Its ability to modulate immune responses makes it valuable in treating conditions characterized by excessive immune activation, such as graft-versus-host disease (GVHD), systemic lupus erythematosus, and other inflammatory disorders .

Clinical Implications

The compound's application extends to enhancing recovery from vascular injuries and surgeries by reducing morbidity associated with neointima formation and restenosis. This is particularly relevant for patients undergoing procedures that may lead to excessive tissue proliferation .

Other Therapeutic Applications

Inflammatory Diseases

Research indicates that this compound can be beneficial in treating inflammatory skin diseases such as psoriasis and lichen planus. By inhibiting CTPS1, it may help manage the overactive immune responses characteristic of these conditions .

Combination Therapies

Studies suggest that this compound may be effective when used in combination with other therapeutic agents. This approach could enhance anticancer effects while reducing toxicity compared to monotherapy .

作用機序

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. It has been observed to induce apoptosis in cancer cells by activating caspase-3 and inhibiting DNA synthesis . The compound’s ability to direct tumor cells towards the apoptotic pathway is a key aspect of its anticancer activity.

類似化合物との比較

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide can be compared with other thiazole-based compounds, such as:

Tiazofurin: Known for its cytotoxic properties.

Distamycin: An anticancer agent.

Bleomycin: Used in chemotherapy.

Netropsin: An antitumor agent.

Thia-netropsin: Another antitumor agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

生物活性

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and studies focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a thiazole-containing phenyl group. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymatic pathways involved in cell proliferation.

- CTP Synthase Inhibition : The compound has been identified as an inhibitor of cytidine triphosphate synthase (CTPS), an enzyme crucial for nucleotide synthesis. Inhibition of CTPS can disrupt DNA and RNA synthesis, making it a target for cancer therapies .

- Targeting MAP Kinase Pathways : Research indicates that compounds similar to this compound may affect the MEK/ERK signaling pathway, which is often upregulated in various cancers .

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon carcinoma) | 0.5 | |

| M21 (Skin melanoma) | 0.7 | |

| MCF7 (Breast carcinoma) | 0.6 |

These values indicate potent activity, particularly in colon and breast cancer models.

Case Studies

- In Vivo Efficacy : In a xenograft model of chronic myelogenous leukemia (CML), similar thiazole-based compounds demonstrated complete tumor regression with minimal toxicity, suggesting that this compound may have comparable efficacy .

- Cell Cycle Disruption : The compound was shown to block cell cycle progression at the G2/M phase in treated cells, leading to apoptosis and cytotoxicity through disruption of microtubule dynamics .

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, with a favorable therapeutic index observed in animal models .

特性

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-9-14-13(8-18-9)11-4-2-3-5-12(11)15-19(16,17)10-6-7-10/h2-5,8,10,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNBEDZTAUOXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。